molecular formula C16H16O3 B6314196 1-(2-Hydroxy-4-methoxyphenyl)-2-p-tolylethanone CAS No. 474391-07-6

1-(2-Hydroxy-4-methoxyphenyl)-2-p-tolylethanone

Cat. No.: B6314196
CAS No.: 474391-07-6
M. Wt: 256.30 g/mol
InChI Key: ITBQCWHUGKCIRG-UHFFFAOYSA-N
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Description

Chemical Identity: 1-(2-Hydroxy-4-methoxyphenyl)-2-p-tolylethanone (CAS: 18439-96-8) is a diaryl ethanone derivative with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol. Its structure features a hydroxyl (-OH) group at the ortho position and a methoxy (-OCH3) group at the para position on one aromatic ring, while the other aromatic ring is a p-tolyl group (4-methylphenyl). These substituents confer distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions .

Synthesis:
The compound is synthesized via partial methylation of 2,4-dihydroxyphenylbenzyl ketone using methyl iodide or methyl bromide in the presence of potassium carbonate under refluxing acetone. This method achieves yields of 85–91%, ensuring high purity .

Properties

IUPAC Name

1-(2-hydroxy-4-methoxyphenyl)-2-(4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-11-3-5-12(6-4-11)9-15(17)14-8-7-13(19-2)10-16(14)18/h3-8,10,18H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBQCWHUGKCIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 1-(2-Hydroxy-4-methoxyphenyl)-2-p-tolylethanone involves the reaction of 3-methoxyphenyl phenylacetate with trifluoromethanesulfonic anhydride (Tf2O). The reaction mixture is cooled to -50°C and then allowed to reach room temperature over three days. The product is then extracted and purified .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of efficient extraction and purification techniques is crucial to obtain high yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-4-methoxyphenyl)-2-p-tolylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Hydroxy-4-methoxyphenyl)-2-p-tolylethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-4-methoxyphenyl)-2-p-tolylethanone involves its interaction with

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s uniqueness arises from its 2-hydroxy-4-methoxy substitution pattern , which distinguishes it from analogs with alternative substituent positions or functional groups. Below is a comparative analysis:

Compound Name Molecular Formula Substituents Key Properties
1-(2-Hydroxy-4-methylphenyl)-2-phenylethanone C15H16O3 2-OH, 4-CH3 Lower polarity due to methyl vs. methoxy; reduced hydrogen-bonding capacity.
1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethanone C15H14O3 2-OH, 5-OCH3 Altered electronic effects; meta-methoxy may reduce steric hindrance.
1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone C16H16O4 2-OH, 4-OCH3, 6-OCH3 Increased molecular weight (274.31 g/mol); enhanced lipophilicity.
1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone C22H20O3 2-OH, 4-OBn (benzyloxy) Higher steric bulk; benzyloxy group enhances enzyme inhibition potential.
1-(5-Iodo-2,4-dimethoxyphenyl)ethanone C9H9IO3 2-OCH3, 4-OCH3, 5-I Iodo-substituent introduces heavy atom effects; impacts crystallinity.

Key Observations :

  • Substituent Position : The 2-hydroxy-4-methoxy configuration in the target compound optimizes hydrogen bonding (via -OH) and electron-donating effects (via -OCH3), enhancing interactions with biological targets compared to analogs like the 5-methoxy variant .
  • Functional Groups : Replacing methoxy with methyl (as in ) reduces polarity and solubility, while benzyloxy (as in ) increases steric bulk and enzymatic binding affinity.
  • Melting Points: The target compound’s melting point (~147–148°C, inferred from benzyloxy analog ) is higher than non-polar analogs (e.g., methyl-substituted ) due to stronger intermolecular hydrogen bonds.

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